4-Hydroxy-2-phenylbutanoic acid
Overview
Description
4-Hydroxy-2-phenylbutanoic acid is an organic compound with the molecular formula C10H12O3. It is a chiral molecule and serves as a valuable intermediate in the synthesis of various pharmaceuticals, particularly angiotensin-converting enzyme inhibitors (ACE inhibitors) such as spirapril, enalaprilat, and lisinopril .
Preparation Methods
Synthetic Routes and Reaction Conditions
Several synthetic routes have been developed for the preparation of 4-Hydroxy-2-phenylbutanoic acid. One common method involves the asymmetric reduction of 2-oxo-4-phenylbutanoic acid using oxidoreductases. This biocatalytic approach is efficient and environmentally friendly, achieving high enantioselectivity and yield . Another method involves the chiral resolution of racemic this compound using lipases that selectively esterify one enantiomer .
Industrial Production Methods
Industrial production often employs recombinant yeast cells expressing engineered enzymes to catalyze the reduction of 2-oxo-4-phenylbutanoic acid. This method allows for high substrate loading and efficient conversion under optimized conditions (pH 7.5, 37°C, and 2% glucose) .
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-2-phenylbutanoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2-oxo-4-phenylbutanoic acid.
Reduction: The reduction of 2-oxo-4-phenylbutanoic acid yields this compound.
Substitution: It can undergo esterification reactions with various alcohols to form esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Enzymatic reduction using oxidoreductases or chemical reduction using sodium borohydride.
Substitution: Esterification typically involves the use of acid catalysts such as sulfuric acid.
Major Products Formed
Oxidation: 2-oxo-4-phenylbutanoic acid.
Reduction: this compound.
Substitution: Various esters of this compound.
Scientific Research Applications
4-Hydroxy-2-phenylbutanoic acid has several scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: It serves as a substrate for studying enzyme-catalyzed reactions.
Industry: It is used in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The primary mechanism of action of 4-Hydroxy-2-phenylbutanoic acid involves its role as an intermediate in the synthesis of ACE inhibitors. These inhibitors work by blocking the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor, thereby lowering blood pressure . The molecular targets include the angiotensin-converting enzyme, and the pathways involved are related to the renin-angiotensin system .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-4-phenylbutanoic acid: Another chiral molecule used in the synthesis of pharmaceuticals.
4-Oxo-4-phenylbutanoic acid: An intermediate in the synthesis of 4-Hydroxy-2-phenylbutanoic acid.
Uniqueness
This compound is unique due to its high enantioselectivity and efficiency in the synthesis of ACE inhibitors. Its biocatalytic production methods offer advantages in terms of environmental sustainability and cost-effectiveness compared to traditional chemical synthesis .
Properties
IUPAC Name |
4-hydroxy-2-phenylbutanoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c11-7-6-9(10(12)13)8-4-2-1-3-5-8/h1-5,9,11H,6-7H2,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHHCLRGIMQKYPG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCO)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80306416 | |
Record name | 4-hydroxy-2-phenylbutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80306416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6837-26-9 | |
Record name | α-(2-Hydroxyethyl)benzeneacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6837-26-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 176157 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006837269 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC176157 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=176157 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-hydroxy-2-phenylbutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80306416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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